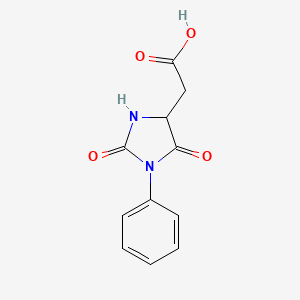

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a derivative of imidazolidinone, which is a class of heterocyclic organic compounds. These compounds are characterized by a five-membered ring containing two nitrogen atoms at nonadjacent positions and are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, derivatives of imidazolidin-4-one, such as those synthesized in paper , share structural similarities and can provide insight into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of imidazolidinone derivatives can be achieved through cyclization reactions involving guanidines and reactive esters or anhydrides. For instance, derivatives of 2-iminoimidazolidin-4-one were synthesized by cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride . This method demonstrates the versatility of cyclization reactions in generating a variety of imidazolidinone derivatives, which could be applied to the synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography is a common technique used to determine the stereochemical structure of such compounds unambiguously, as demonstrated in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Although the compound is not directly analyzed in the provided papers, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Imidazolidinone derivatives can participate in various chemical reactions due to their reactive functional groups. The bifunctional nature of imidazol-1-yl-acetic acid, for example, allows it to act as an organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . This illustrates the potential of imidazolidinone derivatives, including (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, to serve as catalysts or reactants in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing substituents on the phenyl ring can enhance the antibacterial activity of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives . Although the specific physical and chemical properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid are not detailed in the provided papers, similar structure-activity relationships could be inferred for this compound. Additionally, the solubility and recyclability of imidazol-1-yl-acetic acid as a catalyst suggest that (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid may also possess favorable solubility properties that could facilitate its use in various chemical processes.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Applications

A study by Youssef et al. (2015) discussed the synthesis of various biologically active compounds, including imidazoles, thiazoles, benzoxazines, and quinazolines, incorporating the thiazolidindione nucleus. This research indicates the versatility of compounds related to (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid in creating diverse biologically active derivatives (Youssef, El-ziaty, Abou-Elmagd, & Ramadan, 2015).

Anticancer Activity

Kaminskyy, Zimenkovsky, and Lesyk (2009) synthesized and evaluated the anticancer activity of certain derivatives, showcasing the potential of these compounds in cancer research. Their study specifically identified a derivative exhibiting high selectivity against various leukemia cell lines (Kaminskyy, Zimenkovsky, & Lesyk, 2009).

Antibacterial Activity

Trotsko et al. (2018) synthesized new derivatives that exhibited significant antibacterial activity, particularly against Gram-positive bacterial strains. This suggests the compound's utility in developing new antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Chemical Synthesis and Structural Analysis

Shestakov, Sidorenko, and Shikhaliev (2007) conducted a study on the synthesis of 2-iminoimidazolidin-4-one derivatives, providing insights into the chemical properties and potential applications of such compounds in various fields of chemistry (Shestakov, Sidorenko, & Shikhaliev, 2007).

Fluorescence and Sensor Development

Rui-j (2013) synthesized a compound that showed selective fluorescent quenching effects for Co2+, indicating potential applications in the development of chemical sensors (Rui-j, 2013).

Propiedades

IUPAC Name |

2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSTEXIMAEZDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978559 |

Source

|

| Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid | |

CAS RN |

62848-47-9 |

Source

|

| Record name | 4-Imidazolidineacetic acid, 2,5-dioxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062848479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

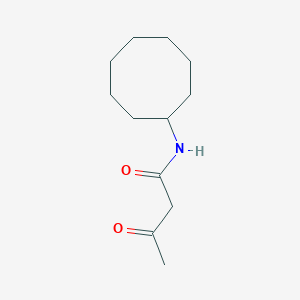

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)